Quinoxaline, 7-bromo-2-(trifluoromethyl)-
Description
Significance of Quinoxaline (B1680401) Scaffold in Diverse Research Fields
The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, has garnered considerable attention in various scientific domains. mdpi.comrsc.org This privileged structural motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. researchgate.netmdpi.com Quinoxaline derivatives have been extensively investigated for their therapeutic potential as anticancer, anti-inflammatory, antibacterial, antiviral, antidiabetic, and antimalarial agents. mdpi.commdpi.comnih.gov Notably, the quinoxaline structure is present in several approved antibiotic drugs, including echinomycin, levomycin, and actinoleutin. nih.govnih.gov
Beyond its pharmacological importance, the quinoxaline nucleus is integral to the advancement of materials science. Its unique electronic properties make it a valuable component in the design of fluorescent materials, organic semiconductors, electroluminescent materials, and dyes for applications such as organic light-emitting devices (OLEDs) and solar cells. mdpi.comnih.govrsc.org The versatility of the quinoxaline scaffold allows for structural modifications that can fine-tune its physicochemical properties for these specific technological applications. rsc.org
Research Prominence of Substituted Quinoxalines in Chemical Sciences
The chemical tractability of the quinoxaline scaffold makes it a focal point of extensive research aimed at creating novel derivatives with enhanced or specific properties. pulsus.com Scientists have developed a multitude of synthetic strategies, including one-pot syntheses and green chemistry protocols, to functionalize the quinoxaline ring system. rsc.orgpulsus.com These methods allow for the precise introduction of various substituents, which can dramatically influence the molecule's biological activity and physical characteristics. mdpi.compulsus.com
The structure-activity relationship (SAR) of quinoxaline derivatives is a key area of study. Research has shown that the type and position of substituents—whether they are electron-donating or electron-withdrawing groups—play a crucial role in modulating the pharmacological profile of the resulting compounds. mdpi.compulsus.com This continuous exploration and modification of the quinoxaline core have led to the discovery of numerous potent and selective agents for a variety of biological targets, solidifying the importance of substituted quinoxalines in modern drug discovery and chemical sciences. researchgate.netpulsus.com
Table 1: Applications of the Quinoxaline Scaffold
| Research Field | Specific Applications |
|---|---|
| Medicinal Chemistry | Anticancer, Antiviral, Antibacterial, Antifungal, Anti-inflammatory, Antimalarial, Antidiabetic Agents. mdpi.commdpi.comnih.gov |
| Materials Science | Organic Semiconductors, Fluorescent Dyes, Electroluminescent Materials, Components for Solar Cells. nih.govrsc.org |
| Agriculture | Insecticides, Herbicides, Fungicides. mdpi.com |
Distinguishing Structural Features and Academic Relevance of 7-Bromo-2-(trifluoromethyl)quinoxaline
Among the vast library of substituted quinoxalines, 7-bromo-2-(trifluoromethyl)quinoxaline (CAS No. 1512871-50-9) stands out due to the presence of two highly influential functional groups on its core structure. bldpharm.com The strategic placement of a bromine atom at the 7-position and a trifluoromethyl group at the 2-position creates a molecule with distinct electronic properties and significant potential for further chemical modification. This specific substitution pattern makes it a valuable intermediate in synthetic chemistry and a compound of academic interest for studying the combined effects of halogen and fluoroalkyl substituents on the quinoxaline system.
The bromine atom at the 7-position of the quinoxaline ring serves as a versatile synthetic handle for introducing further molecular diversity. Brominated aromatic and heteroaromatic compounds are key precursors for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows chemists to readily attach new carbon-carbon or carbon-heteroatom bonds at this specific position, enabling the synthesis of complex derivatives. nih.gov
The trifluoromethyl (-CF3) group is one of the most important substituents in modern medicinal chemistry and drug design. mdpi.comnih.gov Its incorporation into a molecular scaffold, as seen in 7-bromo-2-(trifluoromethyl)quinoxaline, imparts a range of desirable properties. bohrium.com
Electronic Effects : The -CF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.comresearchgate.net This property significantly lowers the electron density of the quinoxaline ring, which can affect its reactivity and interaction with biological targets. mdpi.com
Enhanced Lipophilicity : The trifluoromethyl group increases the lipophilicity (fat-solubility) of a molecule. mdpi.com This is a crucial parameter that can improve a compound's ability to cross biological membranes, potentially enhancing its bioavailability and efficacy. researchgate.net
Metabolic Stability : Replacing a hydrogen or methyl group with a -CF3 group can block sites of metabolic degradation by enzymes in the body. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile for a drug candidate. mdpi.comresearchgate.net
Binding Interactions : The unique properties of the -CF3 group can lead to stronger and more specific interactions with biological targets like enzymes or receptors, often resulting in enhanced potency. mdpi.comresearchgate.net
The combination of a reactive bromine handle and a property-modulating trifluoromethyl group makes 7-bromo-2-(trifluoromethyl)quinoxaline a compound of significant academic and synthetic relevance.
Table 2: Effects of Key Substituents on the Quinoxaline Scaffold
| Substituent | Position on Compound | Key Influences |
|---|
| Bromine (-Br) | 7 | - Versatile handle for cross-coupling reactions. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4BrF3N2 |
|---|---|
Molecular Weight |
277.04 g/mol |
IUPAC Name |
7-bromo-2-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4BrF3N2/c10-5-1-2-6-7(3-5)15-8(4-14-6)9(11,12)13/h1-4H |
InChI Key |
SRALQGZNZAKOCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches
Established Routes for Quinoxaline (B1680401) Core Formation
The formation of the bicyclic quinoxaline ring system is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This robust reaction has been adapted and optimized over many decades, giving rise to a variety of modern synthetic protocols, including multicomponent strategies that enhance efficiency.
Condensation Reactions with o-Phenylenediamines
The classical and most widely utilized method for quinoxaline synthesis is the acid-catalyzed condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pub To synthesize the target molecule, 7-bromo-2-(trifluoromethyl)quinoxaline, this approach can be envisioned in two primary ways:
Condensation with a Brominated Diamine: The reaction of 4-bromo-1,2-phenylenediamine with a trifluoromethyl-containing dicarbonyl species, such as 3,3,3-trifluoropyruvaldehyde or its hydrate, directly yields the desired scaffold.
Condensation followed by Bromination: The reaction of an unsubstituted o-phenylenediamine with a trifluoromethyl-dicarbonyl compound to form 2-(trifluoromethyl)quinoxaline (B128128), which is subsequently brominated.
The condensation reaction is typically performed in a protic solvent like ethanol (B145695) or acetic acid and can be catalyzed by various acids. sapub.org Modern variations have employed a range of catalysts and conditions to improve yields and reaction times, including the use of microwave irradiation and green chemistry approaches. encyclopedia.pubsapub.org The choice of catalyst can significantly impact the reaction efficiency and selectivity.
| Catalyst/Condition | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Acetic Acid | Ethanol/Methanol | Classical, cost-effective method. | nih.gov |
| Iodine (I₂) | Dimethyl Sulfoxide (DMSO) | Efficient for in situ generation of dicarbonyls from α-hydroxy ketones. | encyclopedia.pub |
| Zinc Triflate (Zn(OTf)₂) | Acetonitrile (B52724) | Environmentally friendly, high yields at room temperature. | encyclopedia.pub |
| Microwave Irradiation | Ethanol | Drastically reduced reaction times, often leading to pure products. | sapub.org |
| TiO₂-Pr-SO₃H | Ethanol | Heterogeneous catalyst, high yields in short reaction times (10 min). | nih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product containing portions of all reactants, represent a highly efficient approach to complex molecule synthesis. beilstein-journals.orgbeilstein-journals.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. ias.ac.in
For the synthesis of quinoxalines, MCRs can offer a convergent and streamlined alternative to traditional stepwise condensation. A plausible MCR for constructing the 7-bromo-2-(trifluoromethyl)quinoxaline framework could involve the one-pot reaction of 4-bromo-1,2-phenylenediamine, an aldehyde, and a source of the trifluoromethyl group under catalytic conditions. While specific MCRs for this exact target are not extensively documented, related strategies for other quinoxaline derivatives have been developed. For instance, acid-catalyzed three-component reactions of arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin (B602359) have been used to synthesize fused pyrrolo[3,2-f]quinoxaline systems, demonstrating the feasibility of MCRs in this chemical space. ias.ac.in The development of a targeted MCR for 7-bromo-2-(trifluoromethyl)quinoxaline remains an area for further synthetic exploration.
Targeted Introduction of Halogen and Trifluoromethyl Substituents
An alternative synthetic strategy involves the formation of the 2-(trifluoromethyl)quinoxaline core first, followed by the selective introduction of the bromine atom onto the benzene (B151609) ring. The trifluoromethyl group at the C2 position is a strong electron-withdrawing group, which deactivates the pyrazine (B50134) ring towards electrophilic attack and directs incoming electrophiles to the benzenoid ring, primarily at the C6 and C7 positions.
Bromination Techniques for Selective Functionalization
The regioselective bromination of the 2-(trifluoromethyl)quinoxaline intermediate is a critical step in this synthetic pathway. The choice of brominating agent and reaction conditions determines the position and extent of halogenation.
Direct bromination using molecular bromine (Br₂) in the presence of a Lewis acid or in a polar solvent like acetic acid is a standard method for electrophilic aromatic substitution. For the 2-(trifluoromethyl)quinoxaline substrate, the reaction is expected to proceed at the electron-rich positions of the benzene ring. The precise regioselectivity (C6 vs. C7) can be influenced by solvent effects and the specific catalyst used. Milder and more selective brominating agents, such as tetrabutylammonium (B224687) tribromide (TBATB), have emerged as powerful alternatives to molecular bromine, offering higher safety profiles and compatibility with sensitive functional groups. nih.gov
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for selective bromination. rsc.orgnih.gov It serves as a source of electrophilic bromine, particularly when activated by an acid catalyst, or can participate in radical bromination pathways when initiated by light or a radical initiator. In the context of aromatic heterocycles, NBS is often preferred over Br₂ for its milder reaction conditions and improved regioselectivity. The reaction of 2-(trifluoromethyl)quinoxaline with NBS in a suitable solvent such as acetonitrile or a chlorinated solvent would be expected to yield the desired 7-bromo product, potentially alongside the 6-bromo isomer. Optimization of reaction conditions is crucial to maximize the yield of the target isomer.
| Method | Reagent(s) | Typical Conditions | Characteristics | Reference |
|---|---|---|---|---|
| Electrophilic Bromination | Br₂, TBATB | Acetic Acid or CCl₄, often with a Lewis acid catalyst. | Powerful brominating agent; selectivity can be an issue, potentially leading to polybromination. TBATB offers a safer, milder alternative. | nih.gov |
| NBS Mediated Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or DMF, often with an acid catalyst or radical initiator (AIBN). | Milder and often more regioselective than Br₂. Widely used for functionalizing electron-rich or moderately activated aromatic systems. | rsc.orgnih.gov |
Trifluoromethylation Methodologies
The introduction of a trifluoromethyl (-CF3) group onto the quinoxaline scaffold is a critical step in the synthesis of the target molecule. This moiety is known to significantly influence the physicochemical and biological properties of organic compounds.
Application of Trifluoromethylating Reagents
A primary strategy for synthesizing 2-(trifluoromethyl)quinoxalines involves the condensation of an appropriate o-phenylenediamine with a trifluoromethyl-containing dicarbonyl equivalent. For the synthesis of 7-bromo-2-(trifluoromethyl)quinoxaline, 4-bromo-1,2-phenylenediamine serves as the key precursor. This is typically reacted with a trifluoromethylated α-keto ester or a related dicarbonyl compound.
The use of trifluoroacetic acid (TFA) as a CF3 source represents a direct and metal-free approach for the synthesis of 2-(trifluoromethyl)quinoxalines. organic-chemistry.org This method involves the reaction of a 2-aminobenzamide (B116534) with TFA at elevated temperatures, leading to cyclization and concurrent trifluoromethylation. organic-chemistry.org While this approach offers a high degree of atom economy, its application to generate 7-bromo-2-(trifluoromethyl)quinoxaline would necessitate the use of a correspondingly substituted 2-aminobenzamide.
Copper-mediated trifluoromethylation reactions have also emerged as a powerful tool. nih.govbeilstein-journals.org These methods can involve the use of various trifluoromethylating agents in the presence of a copper catalyst to introduce the CF3 group onto a pre-formed quinoxaline ring, potentially starting from a 7-bromo-2-haloquinoxaline precursor. The choice of the trifluoromethylating reagent and the copper catalyst system is crucial for achieving high efficiency and selectivity. beilstein-journals.org
Photoredox catalysis offers another modern approach for trifluoromethylation. globethesis.com This methodology utilizes visible light to initiate the generation of trifluoromethyl radicals from a suitable precursor, which can then react with the quinoxaline substrate. globethesis.com This technique is valued for its mild reaction conditions.
Direct Fluorination Approaches
While the introduction of a complete trifluoromethyl group is common, direct fluorination methods to build the CF3 group on the quinoxaline ring are less prevalent for this specific substitution pattern. Such approaches would involve the stepwise introduction of fluorine atoms onto a methyl group at the 2-position of a 7-bromoquinoxaline, which is a synthetically challenging transformation.
Advanced Synthetic Protocols for 7-Bromo-2-(trifluoromethyl)quinoxaline Derivatives
Modern synthetic protocols for preparing 7-bromo-2-(trifluoromethyl)quinoxaline and its derivatives often focus on improving efficiency and sustainability.
Multi-Step Synthesis Sequences
A common and versatile approach to 7-bromo-2-(trifluoromethyl)quinoxaline is through a multi-step synthesis. A representative sequence would begin with the synthesis of the quinoxaline core, followed by functional group interconversions.
For instance, a plausible multi-step synthesis could involve:
Synthesis of the Quinoxaline Core: Condensation of 4-bromo-1,2-phenylenediamine with a suitable trifluoromethylated dicarbonyl compound, such as 1,1,1-trifluoro-2,3-butanedione, would directly yield 7-bromo-2-(trifluoromethyl)quinoxaline. The classical Hinsberg quinoxaline synthesis, which involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, is a foundational method in this context. nih.gov
Halogen Exchange: Alternatively, one could start with a more readily available quinoxaline, such as 7-bromo-2-chloroquinoxaline. This intermediate could then undergo a nucleophilic substitution reaction with a trifluoromethylating agent.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has been demonstrated to be a highly effective technique for the preparation of quinoxaline derivatives, offering significant reductions in reaction times and often leading to higher yields compared to conventional heating methods. udayton.edujocpr.comnih.govresearchgate.net The synthesis of 7-bromo-2-(trifluoromethyl)quinoxaline can be efficiently achieved through the condensation of 4-bromo-1,2-phenylenediamine and a trifluoromethylated dicarbonyl compound under microwave irradiation. jocpr.com This method leverages the rapid and uniform heating provided by microwaves to accelerate the cyclization and dehydration steps. nih.gov
The general procedure involves mixing the substituted o-phenylenediamine and the dicarbonyl compound, sometimes in the presence of a catalyst or in a solvent-free setting, and subjecting the mixture to microwave irradiation for a short period. jocpr.comresearchgate.net
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Reactants | Substituted o-phenylenediamine, 1,2-dicarbonyl compound | jocpr.comresearchgate.net |
| Catalyst | Often catalyst-free, or mild acid/base catalysis | udayton.edu |
| Solvent | Solvent-free or high-boiling point solvents (e.g., ethanol, acetic acid) | udayton.eduresearchgate.net |
| Microwave Power | 100-300 W | jocpr.com |
| Temperature | 100-160 °C | udayton.edu |
| Reaction Time | 1-10 minutes | udayton.edujocpr.com |
One-Pot Reaction Strategies
One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps into a single procedure without the isolation of intermediates. For the synthesis of 7-bromo-2-(trifluoromethyl)quinoxaline derivatives, a one-pot strategy could involve the in-situ formation of the necessary precursors followed by the quinoxaline ring formation.
An example of a one-pot approach could be the iron-catalyzed transfer hydrogenative condensation of a substituted 2-nitroaniline (B44862) with a vicinal diol. researchgate.net This method avoids the pre-synthesis and isolation of the diamine and dicarbonyl compounds. researchgate.net Applying this to the target molecule would require a brominated and nitrated aniline (B41778) precursor and a trifluoromethylated diol.
Another one-pot strategy involves multi-component reactions (MCRs). ias.ac.in An acid-catalyzed three-component reaction of arylglyoxals, a quinoxalin-6-amine, and 4-hydroxycoumarin has been described for the synthesis of fused quinoxaline derivatives, highlighting the potential of MCRs in constructing complex quinoxaline-based systems in a single step. ias.ac.in While not directly yielding the target compound, this illustrates the power of one-pot strategies in this area of heterocyclic chemistry.
| Strategy | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Multi-Step Synthesis | High versatility, allows for purification of intermediates. | Time-consuming, potentially lower overall yield. | nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, energy efficient. | Requires specialized equipment. | udayton.edujocpr.com |
| One-Pot Reaction | High efficiency, reduced waste, saves time and resources. | Can be challenging to optimize, potential for side reactions. | researchgate.netias.ac.in |
Catalytic Approaches in Quinoxaline Synthesis
Catalytic methodologies represent a cornerstone in the modern synthesis of quinoxaline derivatives, offering significant advantages in terms of efficiency, selectivity, and environmental sustainability over classical stoichiometric methods. The application of catalytic systems, particularly those based on transition metals or heterogeneous supports, has enabled the development of sophisticated strategies for both the construction of the quinoxaline core and the subsequent functionalization of pre-formed scaffolds. These approaches facilitate the introduction of a wide array of substituents, which is crucial for tuning the electronic and steric properties of the final compounds.
Transition Metal-Catalyzed Coupling Reactions for Functionalization
The presence of a halogen substituent, such as the bromine atom at the 7-position of the "Quinoxaline, 7-bromo-2-(trifluoromethyl)-" scaffold, provides a versatile handle for extensive molecular diversification through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at specific sites on the aromatic ring. These reactions are fundamental in medicinal chemistry for generating libraries of analogs for structure-activity relationship (SAR) studies.
The trifluoromethyl group at the 2-position imparts unique electronic properties to the molecule, influencing the reactivity of the C-Br bond at the 7-position. This bond is amenable to a variety of standard cross-coupling protocols, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of aryl, alkynyl, vinyl, and amino moieties, respectively.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. For electron-deficient heterocyclic halides, catalysts like Pd(dppf)Cl₂ or systems employing bulky phosphine (B1218219) ligands (e.g., XPhos) are often effective. mdpi.comrsc.org
Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira reaction provides a reliable method, coupling the aryl bromide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts. researchgate.netsoton.ac.uk The conditions are generally mild and tolerate a wide range of functional groups on the alkyne coupling partner. soton.ac.uk The resulting alkynyl-substituted quinoxalines are valuable intermediates for further transformations or as final target compounds.
The table below summarizes representative conditions for various palladium-catalyzed cross-coupling reactions applicable to the functionalization of aryl bromides on nitrogen-containing heterocyclic systems, which can be adapted for 7-bromo-2-(trifluoromethyl)quinoxaline.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions | Ref. |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂ or XPhosPdG2/XPhos | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or 2-MeTHF | 90-120 °C | mdpi.comrsc.orgnih.gov |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI or Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Cs₂CO₃ | THF or MeCN/H₂O | RT to 65 °C | researchgate.netsoton.ac.uknih.gov |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or NMP | 100-140 °C | ias.ac.in |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C | - |
Note: The conditions listed are representative and may require optimization for the specific substrate "Quinoxaline, 7-bromo-2-(trifluoromethyl)-".
Heterogeneous and Nanomagnetic-Supported Catalysis
While transition-metal catalysis is paramount for functionalization, heterogeneous and nanomagnetic-supported catalysts are primarily employed for the foundational synthesis of the quinoxaline ring system itself. These catalysts offer significant advantages, including simplified product purification, catalyst recovery and reusability, and often milder reaction conditions, aligning with the principles of green chemistry. researchgate.netchim.it
The standard synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Heterogeneous catalysts are effective in promoting this cyclocondensation reaction.
Heterogeneous Catalysts: Various solid-supported catalysts have been developed for quinoxaline synthesis. Alumina-supported heteropolyoxometalates, such as molybdophosphovanadates, have been shown to efficiently catalyze the reaction at room temperature with high yields. nih.gov Other effective systems include mesoporous materials like MCM-41 supporting mixed metal oxides (e.g., ZrO₂/MxOy), which benefit from high surface area and defined pore structures. chim.it Nanozeolite clinoptilolite functionalized with sulfonic acid has also been reported as a practical and recyclable catalyst for these condensations in water. chim.it
Nanomagnetic-Supported Catalysis: The integration of catalysts onto magnetic nanoparticles (MNPs) offers a particularly attractive method for catalyst separation, as the catalyst can be easily removed from the reaction mixture using an external magnet. Copper-nickel ferrite (B1171679) (Cu₀.₅Ni₀.₅Fe₂O₄) and manganese ferrite (MnFe₂O₄) nanoparticles have been successfully used as robust, magnetically separable catalysts for the synthesis of quinoxaline and benzimidazole (B57391) derivatives. chim.itresearchgate.net These reactions can often be performed under mild, and sometimes solvent-free, conditions. researchgate.net
The following table details examples of heterogeneous and nanomagnetic catalysts used in the synthesis of the quinoxaline core.
| Catalyst Type | Specific Catalyst | Reactants | Solvent | Typical Conditions | Key Advantages | Ref. |
|---|---|---|---|---|---|---|
| Supported Heteropolyacid | CuH₂PMo₁₁VO₄₀ on Alumina | o-phenylenediamine, Benzil | Toluene | Room Temperature | High yield, mild conditions, reusable catalyst | nih.gov |
| Mesoporous Mixed Oxide | ZrO₂/Al₂O₃ on MCM-41 | o-phenylenediamine, 1,2-diketones | - | - | Recyclable, good substrate scope | chim.it |
| Functionalized Nanozeolite | Propylsulfonic acid on Clinoptilolite | o-phenylenediamine, 1,2-diketones | Water | Room Temperature | Highly reusable, green solvent | chim.it |
| Nanomagnetic Ferrite | Cu₀.₅Ni₀.₅Fe₂O₄ MNPs | o-phenylenediamine, 1,2-dicarbonyls | Ethanol | Reflux | Magnetically separable, reusable, high yields | researchgate.net |
| Nanomagnetic Ferrite | MnFe₂O₄ | o-phenylenediamine, 1,2-diketones | - | Room Temperature | Magnetically separable, mild conditions | chim.it |
Chemical Reactivity and Advanced Transformation Studies
Electrophilic and Nucleophilic Reactivity of the Quinoxaline (B1680401) Ring
The quinoxaline ring system, an annulated heterocycle composed of a benzene (B151609) and a pyrazine (B50134) ring, is inherently electron-poor due to the presence of two nitrogen atoms. This characteristic generally renders the ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution. semanticscholar.org
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. wikipedia.orgoup.commasterorganicchemistry.com For a substitution to occur, the ring must be activated by electron-withdrawing groups, and a good leaving group must be present. wikipedia.orgyoutube.com
In 7-bromo-2-(trifluoromethyl)quinoxaline, the C-7 position is part of the benzene ring. The pyrazine moiety and the C-2 trifluoromethyl group both exert a strong electron-withdrawing effect, which reduces the electron density of the entire heterocyclic system, including the carbocyclic ring where the bromine is located. This electronic deficit makes the ring more electrophilic and thus more susceptible to attack by nucleophiles. masterorganicchemistry.com
However, direct SNAr at the C-7 position to displace the bromide ion is not a commonly reported transformation for this specific substrate. Halogens on the benzene portion of the quinoxaline ring are most readily displaced via SNAr when they are fluorine atoms, which are more activating for this mechanism. nih.govbohrium.com For aryl bromides, transition-metal-catalyzed cross-coupling reactions are the overwhelmingly favored method for substitution due to their higher efficiency and broader scope. While theoretically possible under forcing conditions with potent nucleophiles, direct displacement of the C-7 bromine via an SNAr pathway is synthetically less practical compared to catalytic methods.
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.comresearchgate.net Its presence at the C-2 position of the quinoxaline ring profoundly influences the molecule's reactivity.
The primary effect of the -CF3 group is to further decrease the electron density of the already electron-poor quinoxaline system. This has two major consequences for its electrophilic reactivity:
Strong Deactivation: The compound is highly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The combined deactivating effects of the two pyrazine nitrogens and the potent -CF3 group make the aromatic C-H bonds significantly less nucleophilic, requiring harsh conditions for any electrophilic attack to occur, which often leads to low yields and poor selectivity.
Enhanced Nucleophilic Susceptibility: By withdrawing electron density, the -CF3 group makes the quinoxaline ring, particularly the pyrazine portion, a better target for nucleophiles. This electronic feature is crucial in the context of biological activity, where the molecule might interact with nucleophilic residues in enzymes or undergo bioreduction. frontiersin.org
In essence, the trifluoromethyl group reinforces the inherent electron-deficient nature of the quinoxaline core, effectively shutting down pathways for electrophilic substitution while enhancing its propensity to react with nucleophiles.
Derivatization and Functional Group Interconversions
The bromine atom at the C-7 position serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). It is highly valued for its functional group tolerance and reliability. rsc.org 7-Bromo-2-(trifluoromethyl)quinoxaline can be readily coupled with various aryl- and heteroarylboronic acids to generate diverse biaryl structures. Analogous couplings on related brominated pyrazolo[1,5-a]pyrimidines demonstrate the efficiency of this method under microwave-assisted conditions. nih.govrsc.org
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the aryl bromide with a wide range of primary or secondary amines. nih.govbeilstein-journals.orgrsc.org It is a key method for synthesizing aniline (B41778) derivatives and other N-arylated compounds, which are prevalent in pharmaceuticals. The reaction is compatible with various functional groups and can be used to install diverse amine-containing fragments at the C-7 position.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl structures. beilstein-journals.orgnih.govresearchgate.net The reaction is typically catalyzed by palladium complexes with a copper(I) co-catalyst. beilstein-journals.orgresearchgate.net This method allows for the introduction of linear alkyne linkers, which are useful for constructing extended π-systems or as precursors for further transformations.
The table below summarizes representative conditions for these key cross-coupling reactions on similar bromo-heterocyclic scaffolds.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Conditions | Ref. |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ / XPhos, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-120 °C or MW | nih.govnih.gov |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ / BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 °C | nih.govrsc.org |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF, DMF | RT to 60 °C | beilstein-journals.orgnih.gov |
The trifluoromethyl group is known for its high chemical stability, which is a key reason for its frequent use in medicinal chemistry to enhance metabolic stability. nih.gov The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group generally inert to many chemical transformations.
Direct chemical modification of the -CF3 group on an aromatic ring is challenging and typically requires harsh reaction conditions that may not be compatible with other functional groups on the quinoxaline scaffold. Reactions such as hydrolysis to a carboxylic acid or partial reduction are difficult to achieve selectively and efficiently. Therefore, in the context of derivatization, the -CF3 group is most often considered a stable, unreactive substituent that modulates the electronic properties of the molecule rather than a handle for further functionalization. researchgate.netresearchgate.net
The nitrogen atoms of the pyrazine ring are nucleophilic and can undergo reactions such as oxidation. The formation of quinoxaline N-oxides is a significant transformation, as these derivatives often exhibit potent biological activities. frontiersin.org
N-Oxidation: 7-Bromo-2-(trifluoromethyl)quinoxaline can be oxidized to its corresponding N-oxide or di-N-oxide derivatives. This is typically achieved using strong oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting quinoxaline 1,4-dioxides are an important class of compounds, particularly studied for their antitumor and antibacterial properties. frontiersin.org The synthesis of related 3-trifluoromethylquinoxaline 1,4-dioxides is well-documented, often proceeding through the Beirut reaction, which involves the condensation of a substituted benzofuroxan (B160326) with an appropriate β-ketoester. nih.gov The presence of the electron-withdrawing -CF3 group can influence the susceptibility of the N-oxide to bioreduction, a process often linked to its mechanism of action. frontiersin.org
Other heteroatom modifications, such as N-alkylation to form quaternary quinoxalinium salts, are also possible but are less commonly explored for this specific scaffold compared to N-oxidation.
Studies on Reaction Mechanisms and Stereochemistry
The reactivity of 7-bromo-2-(trifluoromethyl)quinoxaline is largely dictated by the interplay of the electron-deficient pyrazine ring, further deactivated by the trifluoromethyl group, and the substituted benzene ring. This electronic landscape makes the compound susceptible to nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing substituents, and also a suitable candidate for transition metal-catalyzed cross-coupling reactions at the C-Br bond.
Nucleophilic Aromatic Substitution (SNAr)
The quinoxaline ring system, being inherently electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the potent electron-withdrawing trifluoromethyl group at the 2-position. libretexts.orglibretexts.org In principle, nucleophilic attack could occur on the pyrazine or the benzene ring. However, the bromine atom at the 7-position is not ideally positioned for activation by the 2-trifluoromethyl group, as the stabilizing resonance structures for the Meisenheimer intermediate would not delocalize the negative charge onto the trifluoromethyl group. libretexts.orglibretexts.org
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For a nucleophile (Nu-) attacking an aryl halide, the first step is the rate-determining addition of the nucleophile to the carbon bearing the leaving group, followed by a rapid elimination of the halide. youtube.comyoutube.com
While direct SNAr at the 7-position of 7-bromo-2-(trifluoromethyl)quinoxaline by common nucleophiles is expected to be sluggish due to the aforementioned lack of direct electronic activation, reactions can be facilitated under harsh conditions or with highly reactive nucleophiles. The stereochemistry of such reactions, if a chiral nucleophile is employed, would be determined in the initial addition step. The approach of the nucleophile would generally occur from the less sterically hindered face of the planar quinoxaline ring.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position of 7-bromo-2-(trifluoromethyl)quinoxaline serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, widely utilized for the formation of biaryl structures. youtube.commdpi.comorganic-chemistry.org
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.commdpi.comnih.gov
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (7-bromo-2-(trifluoromethyl)quinoxaline) to form a palladium(II) intermediate.
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step typically requires the activation of the boronic acid with a base. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.
The stereochemical outcome of Suzuki-Miyaura reactions involving certain alkylboron nucleophiles has been shown to be dependent on the reaction conditions and the nature of the ligands on the palladium catalyst, proceeding with either retention or inversion of configuration at the carbon center. nih.gov However, for the coupling of an achiral aryl bromide like 7-bromo-2-(trifluoromethyl)quinoxaline with an achiral boronic acid, the stereochemistry at the newly formed C-C bond is not a factor. If a chiral boronic acid or a chiral phosphine (B1218219) ligand on the palladium catalyst were used, diastereoselectivity could be induced.
The electronic nature of the quinoxaline substrate can influence the kinetics of the catalytic cycle. The electron-withdrawing trifluoromethyl group can facilitate the initial oxidative addition step by making the C-Br bond more susceptible to cleavage.
Below is a representative table illustrating the expected outcomes of a Suzuki-Miyaura coupling reaction with 7-bromo-2-(trifluoromethyl)quinoxaline under various hypothetical conditions, based on general principles of the reaction.
| Entry | Boronic Acid | Palladium Catalyst | Base | Solvent | Expected Product |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 7-phenyl-2-(trifluoromethyl)quinoxaline |
| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane | 7-(4-methoxyphenyl)-2-(trifluoromethyl)quinoxaline |
| 3 | Thiophene-2-boronic acid | Pd(OAc)2 / SPhos | K3PO4 | 1,4-Dioxane | 7-(thiophen-2-yl)-2-(trifluoromethyl)quinoxaline |
This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual yields and optimal conditions would require experimental validation.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed analysis of the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra is essential for the unambiguous structural assignment of Quinoxaline (B1680401), 7-bromo-2-(trifluoromethyl)- . This would involve the determination of chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities.
Proton (¹H) NMR for Structural Assignments
A hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the protons on the quinoxaline ring system. The position, splitting pattern, and integration of these signals would provide crucial information about their chemical environment and connectivity. However, no experimentally determined data is available.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule, including those of the quinoxaline core and the trifluoromethyl group. Specific chemical shifts would confirm the carbon framework, but this information is not present in the public domain.
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For Quinoxaline, 7-bromo-2-(trifluoromethyl)- , the ¹⁹F NMR spectrum would provide a characteristic signal for the trifluoromethyl (-CF₃) group. Its chemical shift and any potential couplings to nearby nuclei would be diagnostic, but published spectra are unavailable.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide the highly accurate mass of the molecular ion, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a synthesized compound. No such measurement for Quinoxaline, 7-bromo-2-(trifluoromethyl)- has been found in the searched literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. The analysis of these fragments helps to elucidate the structure of the original molecule. A detailed study of the fragmentation pathways of Quinoxaline, 7-bromo-2-(trifluoromethyl)- would require experimental MS/MS data, which is currently not available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For Quinoxaline, 7-bromo-2-(trifluoromethyl)-, the vibrational spectrum is expected to be a composite of the characteristic modes of the quinoxaline ring, the carbon-bromine bond, and the trifluoromethyl group.
The quinoxaline ring system gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. scialert.netscialert.net The C=C and C=N stretching vibrations of the heterocyclic rings are expected to appear in the 1625-1430 cm⁻¹ range. scialert.netscialert.net In-plane and out-of-plane C-H deformation vibrations occur in the 1300-1000 cm⁻¹ and 900-667 cm⁻¹ regions, respectively. scialert.netresearchgate.net
The trifluoromethyl (-CF₃) group has several characteristic vibrational modes. The symmetric and asymmetric C-F stretching vibrations are strong and typically found in the region of 1350-1150 cm⁻¹. The presence of this strongly absorbing group can be a key marker in the IR spectrum. For instance, in a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C-N stretching vibrations coupled with other modes are observed between 1375 and 1077 cm⁻¹. researchgate.net
The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The exact position of this band can be influenced by the substitution pattern on the aromatic ring.
Based on the analysis of related compounds, a predicted set of characteristic vibrational frequencies for Quinoxaline, 7-bromo-2-(trifluoromethyl)- is presented in the table below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectrum |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| C=C/C=N Ring Stretch | 1625-1430 | IR, Raman |
| CF₃ Asymmetric Stretch | ~1280 | IR |
| CF₃ Symmetric Stretch | ~1150 | IR |
| Aromatic C-H In-Plane Bend | 1300-1000 | IR, Raman |
| Aromatic C-H Out-of-Plane Bend | 900-667 | IR, Raman |
| C-Br Stretch | 600-500 | IR, Raman |
X-ray Crystallography for Definitive Three-Dimensional Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.in While a specific crystal structure for Quinoxaline, 7-bromo-2-(trifluoromethyl)- is not publicly available, we can infer its likely structural characteristics based on related quinoxaline derivatives.
It is anticipated that Quinoxaline, 7-bromo-2-(trifluoromethyl)- would crystallize in a common crystal system such as monoclinic or orthorhombic. The planar quinoxaline ring system would be a dominant feature of the molecular structure. The bromine atom and the trifluoromethyl group would be substituted on this planar core.
Intermolecular interactions are expected to play a significant role in the crystal packing. These could include π-π stacking interactions between the aromatic quinoxaline rings of adjacent molecules. Halogen bonding involving the bromine atom is also a possibility, where the bromine atom acts as an electrophilic region, interacting with a nucleophilic atom of a neighboring molecule. A study on a copper(I) bromide complex with quinoxaline, [(CuBr)₂(Quin)], revealed weak π-π stacking interactions between quinoxaline layers. mdpi.com
The trifluoromethyl group, being bulky and highly electronegative, would also influence the crystal packing, potentially engaging in dipole-dipole or other weak intermolecular interactions. The table below summarizes the expected crystallographic parameters for Quinoxaline, 7-bromo-2-(trifluoromethyl)-, based on common features of similar organic molecules.
| Parameter | Predicted Value/Characteristic |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |
| Key Molecular Feature | Planar quinoxaline core |
| Intermolecular Interactions | π-π stacking, Halogen bonding, van der Waals forces |
Electrochemical and Polarographic Characterization
The electrochemical behavior of Quinoxaline, 7-bromo-2-(trifluoromethyl)- is expected to be influenced by both the quinoxaline core and the bromo and trifluoromethyl substituents. The quinoxaline moiety is known to be electrochemically active and can undergo reduction. researchgate.net The reduction of quinoxaline derivatives in aprotic media often proceeds via a one-electron transfer to form a radical anion. abechem.com
The presence of the bromine atom is expected to introduce a further reduction pathway. The electrochemical reduction of aromatic bromides typically involves the cleavage of the carbon-bromine bond. uantwerpen.beresearchgate.net This process can occur in a stepwise manner, starting with the formation of a radical anion, followed by the loss of a bromide ion to generate an aryl radical. uantwerpen.be
The trifluoromethyl group is a strong electron-withdrawing group. Its presence is expected to make the reduction of the quinoxaline ring and the cleavage of the C-Br bond occur at less negative potentials compared to the unsubstituted parent compound.
A hypothetical cyclic voltammogram of Quinoxaline, 7-bromo-2-(trifluoromethyl)- in an aprotic solvent would likely show at least two reduction peaks. The first, more positive peak, could correspond to the reduction of the quinoxaline ring system, facilitated by the electron-withdrawing trifluoromethyl group. A second, more negative peak, would likely be associated with the reductive cleavage of the carbon-bromine bond. The exact potentials would be dependent on the solvent, electrolyte, and electrode material used.
| Electrochemical Process | Predicted Behavior |
| Reduction of Quinoxaline Ring | One-electron transfer to form a radical anion. Potential made less negative by the -CF₃ group. |
| Reductive Debromination | Stepwise mechanism involving radical anion formation and subsequent C-Br bond cleavage. |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule.
The electronic structure of a molecule is intrinsically linked to its chemical reactivity and stability. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, further quantify the reactivity of a molecule. researchgate.net These parameters are valuable in predicting how 7-bromo-2-(trifluoromethyl)quinoxaline might behave in various chemical and biological environments.
Table 1: Representative Quantum Chemical Parameters and their Significance
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group of atoms to attract electrons towards itself. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. researchgate.net |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates a higher tendency to receive electrons. researchgate.net |
This table presents the general significance of these parameters. Specific calculated values for 7-bromo-2-(trifluoromethyl)quinoxaline would require dedicated computational studies.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow denote regions with intermediate electrostatic potential.
For 7-bromo-2-(trifluoromethyl)quinoxaline, an MEP map would likely reveal a negative potential around the nitrogen atoms of the quinoxaline (B1680401) ring due to their lone pairs of electrons, making them potential sites for hydrogen bonding or coordination with metal ions. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential, while the bromine atom would also influence the charge distribution. Understanding the MEP is crucial for predicting how the molecule might interact with biological receptors or other molecules.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to predict and analyze the interactions of a molecule with biological macromolecules, aiding in drug discovery and design.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is instrumental in understanding the binding mode and affinity of a potential drug molecule. For 7-bromo-2-(trifluoromethyl)quinoxaline, docking studies could be performed against various protein targets implicated in diseases to explore its therapeutic potential.
While specific docking studies for 7-bromo-2-(trifluoromethyl)quinoxaline were not found, research on other quinoxaline derivatives demonstrates the utility of this approach. For instance, quinoxaline-based compounds have been docked into the active sites of enzymes like Aldose Reductase 2 (ALR2) and Glycogen Synthase Kinase-3β (GSK-3β) to predict their inhibitory activity. tandfonline.comsemanticscholar.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoxaline scaffold and amino acid residues in the protein's binding pocket. tandfonline.com Such insights are crucial for understanding the structure-activity relationship and for designing more potent inhibitors.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling involves identifying these key features from a set of known active compounds and using this model to design new molecules with improved activity or to search databases for other potential ligands.
For quinoxaline derivatives, pharmacophore models have been developed to understand their activity as, for example, ALR2 inhibitors. tandfonline.comnih.gov A typical pharmacophore model for a quinoxaline-based inhibitor might include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. tandfonline.com The development of a pharmacophore model for a series of compounds including 7-bromo-2-(trifluoromethyl)quinoxaline would help in identifying the crucial structural motifs responsible for a particular biological activity and guide the design of novel and more effective ligands.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors (physicochemical properties, electronic properties, etc.), QSAR models can predict the activity of new, untested compounds.
Molecular Dynamics Simulations for Conformational Sampling
A review of current scientific literature indicates that specific molecular dynamics (MD) simulation studies focused on the conformational sampling of 7-bromo-2-(trifluoromethyl)quinoxaline in non-human systems have not been extensively reported. MD simulations are powerful computational methods used to simulate the physical movements of atoms and molecules over time, providing detailed insight into a molecule's flexibility, conformational preferences, and interactions with its environment.
In principle, such simulations for this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model its dynamic behavior. The resulting trajectories would reveal the accessible conformations of the quinoxaline ring system and the trifluoromethyl group, identifying low-energy states and the barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor or interact with other molecules. While MD simulations are widely applied to various quinoxaline derivatives to explore their binding mechanisms with biological targets, specific data on the conformational landscape of 7-bromo-2-(trifluoromethyl)quinoxaline remains an area for future investigation.
Prediction of Molecular Descriptors Relevant to Research
Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in computational chemistry, cheminformatics, and medicinal chemistry for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models help in predicting the biological activity and physicochemical properties of compounds, thereby guiding the design of new molecules. For 7-bromo-2-(trifluoromethyl)quinoxaline, several key molecular descriptors can be predicted using computational algorithms.
These descriptors provide a quantitative insight into the molecule's potential behavior. The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. A higher TPSA is generally associated with lower membrane permeability. The LogP value, a measure of lipophilicity, indicates how a compound distributes between an oily (octanol) and an aqueous phase. It is a critical parameter for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Finally, Hydrogen Bond Descriptors quantify a molecule's potential to act as a hydrogen bond donor or acceptor, which is crucial for its interaction with biological macromolecules like proteins and nucleic acids.
Predicted molecular properties for 7-bromo-2-(trifluoromethyl)quinoxaline have been calculated and are available in public chemical databases.
| Molecular Descriptor | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 25.78 Ų |
| LogP (XLogP3) | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
Applications in Medicinal Chemistry Research Mechanism and Structure Activity Focused
General Biological Activities of Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives are a class of compounds that have garnered considerable attention in drug discovery due to their diverse therapeutic potential. nih.gov They are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. nih.govnih.gov The versatility of the quinoxaline core allows for structural modifications that can enhance potency and selectivity for various biological targets. nih.gov
Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents with significant activity against various tumors. nih.gov Their anticancer effects are often attributed to their ability to interact with various cellular targets involved in cancer progression.
One of the primary mechanisms through which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases. ekb.eg These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Unregulated kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Quinoxaline derivatives have been shown to act as competitive inhibitors at the ATP-binding site of numerous kinases. ekb.eg Research has demonstrated that substitutions on the quinoxaline ring are critical for their inhibitory potency and selectivity. For instance, studies on a series of quinoxaline-2-carboxylic acid derivatives have highlighted the importance of substituents at the 7-position for activity against Pim-1 and Pim-2 kinases, which are implicated in the regulation of cell survival and proliferation. nih.gov
In a study exploring the structure-activity relationship of quinoxaline derivatives as Pim kinase inhibitors, the introduction of a bromine atom or a trifluoromethyl group at the 7-position significantly influenced their inhibitory activity. nih.gov The findings from this study are summarized in the table below:
| Compound ID | Substitution at Position 7 | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) |
| 5f | Bromo | 0.08 | 0.15 |
| 5h | Trifluoromethyl | 0.25 | 0.30 |
Data sourced from a study on quinoxaline derivatives as Pim-1/2 kinase inhibitors. nih.gov
These findings indicate that halogenated substituents at the 7-position of the quinoxaline scaffold can lead to potent inhibition of Pim kinases. nih.gov The bromine substituent in compound 5f resulted in a particularly potent derivative. nih.gov
Furthermore, certain bromo-substituted quinoxaline analogs have been investigated for their inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy. nih.gov
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov Inhibition of these enzymes can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells. Several quinoxaline-based compounds have been identified as potent topoisomerase II inhibitors. nih.govnih.gov
The mechanism of action of these quinoxaline derivatives often involves the stabilization of the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks. nih.gov The antitumor efficacy of certain quinoxaline derivatives has been directly linked to their ability to inhibit topoisomerase II. nih.gov
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer. nih.gov Many anticancer agents, including quinoxaline derivatives, exert their therapeutic effects by inducing apoptosis in cancer cells.
Quinoxaline-based compounds have been shown to trigger apoptosis through various mechanisms. nih.govnih.gov The inhibition of survival signals, such as those mediated by kinases, can lead to the activation of apoptotic pathways. For example, the inhibition of Kit receptor tyrosine kinase by quinoxaline tyrosine kinase inhibitors has been shown to enhance apoptosis in small cell lung cancer cells. nih.gov Furthermore, the DNA damage induced by topoisomerase inhibitors can also serve as a potent trigger for apoptosis. nih.gov
In addition to their anticancer properties, quinoxaline derivatives have demonstrated significant potential as antimicrobial agents. nih.gov The rise of antibiotic resistance has spurred the search for new classes of compounds with novel mechanisms of action, and quinoxalines have emerged as a promising scaffold in this area.
Quinoxaline derivatives have been found to possess activity against a range of bacteria. nih.govrsc.org The introduction of specific substituents, such as halogens and trifluoromethyl groups, has been shown to be a viable strategy for enhancing the antibacterial potency of the quinoxaline core.
A study on 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides highlighted the importance of a halogen atom at the 7-position of the quinoxaline scaffold for antimicrobial activity. mdpi.com This suggests that the presence of a bromine atom at this position in "Quinoxaline, 7-bromo-2-(trifluoromethyl)-" could be favorable for antibacterial activity. The trifluoromethyl group is also a common feature in many biologically active molecules and has been shown to enhance the antimicrobial properties of quinoxaline derivatives. mdpi.com
Antimicrobial Research (In Vitro Studies)
Antifungal Activity
The quinoxaline scaffold is a foundational structure in the development of novel antifungal agents. mdpi.comresearchgate.net Research into derivatives of this core has revealed that specific substitutions on the quinoxaline ring system are critical for modulating antifungal potency and the spectrum of activity. While direct studies focusing solely on 7-bromo-2-(trifluoromethyl)quinoxaline are limited, research on analogous structures provides significant insight into the structure-activity relationships (SAR) that govern its potential antifungal effects.
A key area of investigation has been the impact of halogen and trifluoromethyl substituents on the benzene (B151609) portion of the quinoxaline ring. A study involving 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives demonstrated that substitutions at the 6- and/or 7-positions significantly influence antimicrobial activity. nih.gov Notably, a derivative featuring a trifluoromethyl group at the 6-position (Compound 1g) exhibited the highest activity against Gram-positive bacteria. nih.gov Furthermore, a derivative with a fluoro-group at the 6-position (Compound 1c) displayed the broadest spectrum of antifungal activity. nih.gov This suggests that the presence of an electron-withdrawing group like trifluoromethyl on the aromatic ring is conducive to antimicrobial, and potentially antifungal, efficacy.
Other studies have identified different quinoxaline derivatives with potent and specific antifungal properties. For instance, compounds designated 5j and 5t were found to have potent activity against the plant pathogenic fungus Rhizoctonia solani, with EC₅₀ values of 8.54 µg/mL and 12.01 µg/mL, respectively. rsc.orgnih.gov These values indicate superior efficacy compared to the commercial fungicide azoxystrobin (B1666510) in the same assays. rsc.orgnih.gov The mechanism for these compounds was shown to involve disruption of the fungal cell morphology. nih.gov
These findings collectively underscore the importance of substitution patterns on the quinoxaline core for antifungal activity. The presence of a bromine atom at the 7-position and a trifluoromethyl group at the 2-position on the target compound, "Quinoxaline, 7-bromo-2-(trifluoromethyl)-", combines two key features—halogenation and a trifluoromethyl moiety—that have been shown in related compounds to be important for antimicrobial and antifungal effects.
| Compound ID | Core Structure | Relevant Substitution(s) | Target Organism/s | Reported Activity | Reference |
| 1g | 2,3-bis(bromomethyl)quinoxaline | 6-Trifluoromethyl | Gram-positive bacteria | Highest activity in its series | nih.gov |
| 1c | 2,3-bis(bromomethyl)quinoxaline | 6-Fluoro | Fungi | Widest antifungal spectrum in its series | nih.gov |
| 5j | Quinoxaline Derivative | (Not specified) | Rhizoctonia solani | EC₅₀ = 8.54 µg/mL | rsc.orgnih.gov |
| 5t | Quinoxaline Derivative | (Not specified) | Rhizoctonia solani | EC₅₀ = 12.01 µg/mL | rsc.orgnih.gov |
Antiviral Research (In Vitro Studies)
HIV Reverse Transcriptase Inhibition
The quinoxaline nucleus is a well-established scaffold for the design of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs used in the treatment of HIV-1. These compounds function by binding to an allosteric pocket on the reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its catalytic activity and thereby blocks viral replication. nih.gov The effectiveness and specificity of these inhibitors are highly dependent on the nature and position of substituents on the quinoxaline ring system.
Structure-activity relationship studies have shown that substitutions on the benzene ring of the quinoxaline core, specifically at positions 6 and 7, are pivotal for interaction with the RT enzyme. Computational and synthetic chemistry programs have explored various functional groups at these positions to optimize binding affinity and the inhibitory profile. advion.com The presence of a bromine atom at the 7-position of "Quinoxaline, 7-bromo-2-(trifluoromethyl)-" aligns with this design strategy, where halogenation is used to modulate electronic and steric properties to enhance binding.
Several quinoxaline derivatives have demonstrated potent anti-HIV activity. For example, the compound S-2720 is a notable quinoxaline derivative identified as a highly potent inhibitor of HIV-1 RT. nih.gov Research has also led to the discovery of other quinoxaline-based NNRTIs, such as HBY and HBQ, which show strong inhibitory action. The development of resistance to NNRTIs often involves mutations in the binding pocket of the RT enzyme. nih.gov Interestingly, certain quinoxaline derivatives have shown efficacy against HIV-1 strains that are resistant to other NNRTIs, highlighting the therapeutic potential of continued development of this class of compounds. nih.gov While specific inhibitory data for 7-bromo-2-(trifluoromethyl)quinoxaline against HIV RT is not detailed in the available literature, its structural features are consistent with those of known potent quinoxaline-based NNRTIs.
| Compound/Class | Target Enzyme | Mechanism of Action | Key Structural Features | Reference |
| S-2720 | HIV-1 Reverse Transcriptase | Non-nucleoside Inhibition | Quinoxaline Core | nih.gov |
| HBY | HIV-1 Reverse Transcriptase | Non-nucleoside Inhibition | Quinoxaline Core | |
| HBQ | HIV-1 Reverse Transcriptase | Non-nucleoside Inhibition | Quinoxaline Core | |
| General Quinoxaline NNRTIs | HIV-1 Reverse Transcriptase | Allosteric Binding | Substitutions at positions R6 and R7 are critical for activity |
Herpesvirus Replication Inhibition
Quinoxaline derivatives have been identified as a promising class of compounds for activity against viruses in the Herpesviridae family, which includes herpes simplex virus (HSV), cytomegalovirus (CMV), and varicella-zoster virus (VZV). nih.govnih.gov Research in this area has uncovered unique mechanisms by which these compounds can interfere with the viral life cycle.
One detailed mechanistic study focused on the indolo-quinoxaline derivative B-220, which exhibits potent antiviral activity against HSV-1, VZV, and CMV. nih.gov The primary mechanism of action for B-220 was determined to be its intercalation into the viral DNA helix. nih.gov This binding event is proposed to physically obstruct processes essential for the early stages of infection, specifically viral uncoating, thereby preventing the release of the viral genome and halting the replication cascade before it can begin. nih.gov
This mechanism, which targets the viral DNA directly, is distinct from many standard anti-herpetic drugs that target viral enzymes like DNA polymerase. This suggests that quinoxaline-based compounds could be effective against viral strains that have developed resistance to polymerase inhibitors. nih.gov While the structure of B-220 is more complex than 7-bromo-2-(trifluoromethyl)quinoxaline, it demonstrates that the broader quinoxaline scaffold can be functionalized to produce potent anti-herpesvirus agents through mechanisms involving direct interaction with the viral genome. The potential for derivatives like 7-bromo-2-(trifluoromethyl)quinoxaline to exhibit similar activity would depend on how its specific substitutions influence its ability to bind to viral DNA.
| Compound ID | Virus Family | Proposed Mechanism of Action | Specific Target | Reference |
| B-220 (Indolo-quinoxaline) | Herpesviridae (HSV-1, VZV, CMV) | Binds by intercalation into the DNA helix, disturbing viral uncoating | Viral DNA | nih.gov |
| Quinoxaline Derivatives | Herpesviridae | General antiviral activity under investigation | Varies by derivative | nih.gov |
Neurological Activity Research
Serotonin (B10506) Receptor Ligand Studies
The quinoxaline scaffold has been explored as a core structure for agents targeting central nervous system receptors, including serotonin (5-HT) receptors. nih.gov Alterations in serotonin neurotransmission are linked to various neuropsychiatric disorders, making 5-HT receptors important therapeutic targets. nih.govbmbreports.org The interaction of ligands with these receptors is highly sensitive to their chemical structure, and small modifications can significantly alter binding affinity and functional activity.
While direct binding data for 7-bromo-2-(trifluoromethyl)quinoxaline at serotonin receptors is not extensively documented, structure-activity relationship studies of related ligand classes provide valuable context. For instance, research on ligands for the 5-HT₁A receptor has shown that halogen substitutions on aromatic rings within the ligand structure play a critical role in determining pharmacological activity. mdpi.com In one study of arylpiperazine derivatives, the presence of a bromine atom on the phenyl ring was found to confer weak partial agonist activity at the 5-HT₁A receptor. mdpi.com
| Compound Class | Receptor Target | SAR Observation | Implication for 7-bromo-quinoxaline | Reference |
| Arylpiperazine Derivatives | 5-HT₁A | A bromine atom on the phenyl ring conferred weak partial agonist activity. | The 7-bromo substituent is a key feature for potential receptor interaction. | mdpi.com |
| C2,C3-Quinoxaline Derivatives | CNS Receptors | General anxiolytic potential, suggesting interaction with neuro-receptors like the serotonin system. | The quinoxaline core is a valid scaffold for CNS-active agents. | nih.gov |
Kainate Receptor Antagonism
A significant area of neurological research for quinoxaline-based compounds is their activity as antagonists of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. nih.govencyclopedia.pub In particular, the quinoxaline-2,3-dione scaffold has been extensively studied as a source of potent and selective competitive kainate receptor antagonists. nih.govencyclopedia.pub These compounds are investigated for their potential in treating neurological conditions where glutamate excitotoxicity is implicated, such as epilepsy and neuropathic pain. nih.gov
The affinity and selectivity of these antagonists for the different kainate receptor subunits (e.g., GluK1, GluK2, GluK3) are dictated by the substitution patterns on the quinoxaline-2,3-dione core. nih.gov Research has specifically highlighted the importance of substituents at the 6- and 7-positions. The presence of a trifluoromethyl group has been shown to be a critical determinant of selectivity. For example, the compound N-(7-(1H-Imidazol-1-yl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydroquinoxalin-1(2H)-yl)benzamide was identified as a selective kainate receptor antagonist. nih.gov Further studies have shown that a trifluoromethyl group at the 6-position can influence binding affinity at AMPA and kainate receptors. nih.gov
While 7-bromo-2-(trifluoromethyl)quinoxaline is not a quinoxaline-2,3-dione, these findings are highly relevant. They establish that the bromo- and trifluoromethyl- groups, which define the subject compound, are key modulators of activity at kainate receptors when incorporated into a quinoxaline framework. The 7-bromo substitution falls directly within the region known to be critical for modulating affinity, and the trifluoromethyl group is a known driver of receptor selectivity. This suggests that 7-bromo-2-(trifluoromethyl)quinoxaline could serve as a foundational structure for developing novel kainate receptor modulators.
| Compound/Class | Receptor Subtype(s) | SAR Observation | Reference |
| Quinoxaline-2,3-dione Analogues | GluK1, GluK3 | Substitutions at N1, 6, and 7-positions are key for SAR. | nih.gov |
| N1-benzamide quinoxalinedione | GluK1, GluK2, GluK3 | A phenylethynyl moiety at position 6 led to a ~30-fold preference for GluK3 over GluK1/GluK2. | encyclopedia.pub |
| Quinoxaline-2,3-dione Derivative | AMPA/Kainate Receptors | A trifluoromethyl group at the 6-position is important for modulating binding affinity. | nih.gov |
| Trifluoromethyl-substituted quinoxaline-2,3-dione | Kainate Receptors | The trifluoromethyl group is part of a structure identified as a selective antagonist. | nih.gov |
Anti-Inflammatory Mechanism Studies (e.g., LOX Inhibition, Cytokine Modulation)
The anti-inflammatory potential of quinoxaline derivatives is well-documented and often attributed to their ability to modulate key inflammatory pathways. nih.govresearchgate.net Research into specific mechanisms, such as the inhibition of lipoxygenase (LOX) and the modulation of pro-inflammatory cytokines, is crucial for understanding their therapeutic potential.
While direct studies on 7-bromo-2-(trifluoromethyl)quinoxaline are not extensively published, research on related structures suggests potential mechanisms. The inflammatory response involves enzymes like cyclooxygenase (COX) and LOX, which produce inflammatory mediators. nih.gov Inhibition of these enzymes is a key strategy for anti-inflammatory drugs. Furthermore, the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is another critical mechanism. frontiersin.orgnih.gov Quercetin, a bioflavonoid, is known to inhibit inflammation-related enzymes like COX and lipoxygenase (LOX). researchgate.net Studies on various heterocyclic compounds have demonstrated that specific structural features can lead to potent inhibition of LOX and a significant reduction in cytokine expression, suggesting that appropriately substituted quinoxalines could operate through similar pathways. nih.govfrontiersin.org
Antidiabetic Research (e.g., sPLA2 and α-Glucosidase Inhibition)
Elevated blood glucose and the increased activity of enzymes like secreted phospholipase A2 (sPLA2) are linked to diabetic complications. nih.govnih.gov Consequently, the inhibition of sPLA2 and carbohydrate-hydrolyzing enzymes such as α-glucosidase are promising therapeutic strategies. semanticscholar.orgfrontiersin.org Quinoxaline derivatives have emerged as potential candidates in this area. nih.gov
Research has shown that certain quinoxalinone derivatives can potently inhibit pro-inflammatory sPLA2 enzymes. nih.govresearchgate.net The sPLA2 family of enzymes contributes to inflammation and has been implicated in the cardiovascular complications associated with diabetes. nih.govsemanticscholar.org Additionally, the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable simple sugars, is a key mechanism for controlling post-prandial blood glucose levels. semanticscholar.org Studies on novel quinoxaline-based heterocyclic inhibitors have been designed to target both sPLA2 and α-glucosidase, aiming to regulate blood glucose and address related cardiovascular issues. nih.gov For instance, certain quinoxalinone derivatives have shown potent inhibitory activity against α-glucosidase, with IC50 values comparable to known inhibitors like quercetin. nih.govresearchgate.net
Antiprotozoal Activity (e.g., Antileishmanial)
Protozoal infections, such as leishmaniasis, remain a significant global health challenge, necessitating the development of new therapeutic agents. Quinoxaline derivatives have been investigated for their antiprotozoal capabilities, with a particular focus on their activity against Leishmania species. nih.gov
Studies on quinoxaline di-N-oxides have demonstrated promising antileishmanial activity. Structure-activity relationship analyses have revealed that the presence of a trifluoromethyl group on the quinoxaline ring can enhance the inhibitory effects against Leishmania parasites. nih.gov For example, certain quinoxaline di-N-oxide derivatives exhibited activity comparable to the reference drug miltefosine (B1683995) against promastigotes of Leishmania amazonensis and Leishmania donovani. nih.gov The efficacy of these compounds is often evaluated against both the promastigote (insect stage) and the clinically relevant intracellular amastigote forms of the parasite. The 2,7-dibromocryptolepine, an indoloquinoline alkaloid with structural similarities, was found to be highly active against L. donovani promastigotes and could inhibit intracellular amastigotes, including a drug-resistant strain. researchgate.net This highlights the potential of halogenated quinoline-like scaffolds in antileishmanial drug discovery.
Structure-Activity Relationship (SAR) Studies of 7-Bromo-2-(trifluoromethyl)quinoxaline and Analogues
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. SAR studies are essential for optimizing potency and selectivity. mdpi.comresearchgate.net
Influence of Substitution Patterns on Biological Efficacy and Selectivity
The substituents at the C2, C3, C6, and C7 positions of the quinoxaline ring are common sites for modification to modulate biological activity. mdpi.com
Effect of C7-Bromo Substitution : The presence of a halogen at the C7 position is a common feature in many bioactive quinoxalines. The bromine atom is an electron-withdrawing group that can influence the molecule's electronic distribution, lipophilicity, and metabolic stability. In some series of compounds, a bromo substituent at the R2 position has been shown to result in high affinity for biological targets. nih.gov
The combination of a 7-bromo and a 2-trifluoromethyl group in the same molecule creates a distinct electronic profile that can be advantageous for specific biological activities, though its precise impact requires dedicated investigation for each therapeutic target.
Rational Design Based on SAR Insights
Insights gained from SAR studies guide the rational design of new, more potent, and selective analogues. nih.govresearchgate.net By understanding how specific functional groups contribute to activity, medicinal chemists can design focused libraries of compounds with a higher probability of success.
For example, if SAR studies indicate that electron-withdrawing groups at the C7 position enhance a desired activity, new analogues can be synthesized with alternative electron-withdrawing groups (e.g., -NO2, -CN) to explore the electronic requirements of the target's binding pocket. Similarly, if the lipophilic nature of the CF3 group at the C2 position is found to be crucial, other lipophilic groups can be introduced to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov
Elucidation of Molecular Mechanisms of Action for Biological Activity
Identifying the specific molecular target and mechanism of action is a critical step in the development of any therapeutic agent. For quinoxaline derivatives, a variety of mechanisms have been proposed and investigated, depending on their substitution patterns and the disease context.
For instance, in the context of cancer, quinoxaline derivatives have been designed as inhibitors of key signaling proteins like receptor tyrosine kinases (e.g., VEGFR-2) or histone deacetylases (HDACs). nih.govresearchgate.net Molecular docking studies can predict how these compounds might bind to the active site of an enzyme, providing a hypothesis for their inhibitory action. In antibacterial research, some quinoxalines are known to interfere with bacterial DNA synthesis or other essential cellular processes. The specific mechanism for 7-bromo-2-(trifluoromethyl)quinoxaline would depend on the therapeutic area. For example, as a potential anti-inflammatory agent, it might inhibit enzymes like COX or LOX or interfere with the NF-κB signaling pathway which regulates cytokine production. nih.govnih.gov Unraveling these mechanisms often involves a combination of computational modeling, biochemical assays, and cell-based studies to confirm the compound's effect on its putative target and downstream cellular events. researchgate.net
Research on the Biological Targets of 7-bromo-2-(trifluoromethyl)quinoxaline Remains Undisclosed
Despite the growing interest in quinoxaline derivatives within medicinal chemistry, specific research identifying and validating the biological targets of the compound 7-bromo-2-(trifluoromethyl)quinoxaline is not publicly available. A comprehensive review of scientific literature and research databases did not yield any studies detailing the mechanism of action or the specific molecular targets of this particular chemical entity.
The quinoxaline scaffold, a fusion of benzene and pyrazine (B50134) rings, is recognized as a "privileged" structure in drug discovery. This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Numerous studies have explored the potential of various substituted quinoxaline derivatives as therapeutic agents, particularly in the fields of oncology and infectious diseases.
Research into structurally related quinoxaline compounds has revealed several mechanisms of action and biological targets. For instance, certain quinoxaline 1,4-di-N-oxide derivatives have demonstrated potent activity against Mycobacterium tuberculosis. The proposed mechanism for these compounds involves bioreductive activation under hypoxic conditions, leading to the generation of reactive nitrogen species that can damage DNA and other essential macromolecules within the bacteria.
In the context of cancer research, different quinoxaline derivatives have been investigated as inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer. Additionally, some have been shown to act as topoisomerase inhibitors, disrupting DNA replication in cancer cells, or as angiogenesis inhibitors, preventing the formation of new blood vessels that supply tumors.
However, it is critical to note that the biological activity and molecular targets of quinoxaline derivatives are highly dependent on the nature and position of their substituents. The presence of a bromine atom at the 7-position and a trifluoromethyl group at the 2-position of the quinoxaline ring in 7-bromo-2-(trifluoromethyl)quinoxaline creates a unique electronic and steric profile. These specific substitutions will dictate the compound's binding affinities and interactions with potential biological targets. Without dedicated research on this specific molecule, any discussion of its biological targets would be speculative and not based on empirical evidence.
Therefore, the identification and validation of the biological targets of 7-bromo-2-(trifluoromethyl)quinoxaline remain an open area for future investigation. Such studies would be essential to elucidate its potential therapeutic applications and to understand its mechanism of action at a molecular level.
Applications in Materials Science Research
Quinoxalines as Electron-Transporting Materials (ETMs)
The inherent electron-accepting properties of the quinoxaline (B1680401) ring system make its derivatives promising candidates for electron-transporting materials (ETMs) in organic electronic devices. The electron-withdrawing trifluoromethyl group in 7-bromo-2-(trifluoromethyl)quinoxaline would be expected to enhance its electron affinity, a desirable characteristic for efficient electron transport. Despite this theoretical potential, dedicated research on the synthesis and characterization of 7-bromo-2-(trifluoromethyl)quinoxaline for ETM applications has not been reported. Consequently, there is no available data on its electron mobility, LUMO (Lowest Unoccupied Molecular Orbital) energy levels, or performance in devices such as organic field-effect transistors (OFETs) or organic solar cells.
Applications in Organic Electronics and Photonics
The broader field of organic electronics and photonics leverages the tunable properties of organic molecules to create novel devices. While numerous quinoxaline-based compounds have been explored for their utility in this arena, 7-bromo-2-(trifluoromethyl)quinoxaline remains an uninvestigated entity. There are no published studies that detail its specific photophysical properties, such as absorption and emission spectra, quantum yields, or its potential for applications in areas like non-linear optics or as a component in organic sensors.
Conjugated Polymers for Photovoltaic Applications (e.g., Polymer Solar Cells)
Quinoxaline units are frequently incorporated as acceptor moieties in donor-acceptor conjugated polymers for polymer solar cells (PSCs). The electronic properties of the quinoxaline unit are critical in determining the band gap and energy levels of the resulting polymer. The presence of a bromine atom on the 7-position of the quinoxaline ring in 7-bromo-2-(trifluoromethyl)quinoxaline offers a site for further chemical modification, such as through cross-coupling reactions, to build up a polymer backbone. However, a review of the literature indicates that this specific monomer has not been utilized in the synthesis of conjugated polymers for photovoltaic applications. As a result, there is no performance data, such as power conversion efficiencies (PCE), open-circuit voltages (Voc), or short-circuit currents (Jsc), for solar cells employing polymers derived from this compound.
Organic Light-Emitting Diodes (OLEDs): Thermally Activated Delayed Fluorescence (TADF) Emitters
The design of efficient emitters for OLEDs is a key area of materials research. Quinoxaline derivatives have been investigated as components of Thermally Activated Delayed Fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies. The electronic perturbations introduced by the bromo and trifluoromethyl substituents could, in principle, influence the energy gap between the singlet and triplet excited states (ΔEST), a critical parameter for TADF. Nevertheless, there is no scientific literature describing the synthesis or characterization of 7-bromo-2-(trifluoromethyl)quinoxaline as a TADF emitter or as a host material in OLEDs. Therefore, data on its electroluminescence properties, external quantum efficiency (EQE), and emission spectrum are not available.
Chemical Sensing Applications
The electron-deficient quinoxaline nucleus can interact with various analytes, making its derivatives suitable for use in chemical sensors. The response of such sensors often relies on changes in the photophysical or electrochemical properties of the quinoxaline compound upon binding to the target analyte. While the general class of quinoxaline compounds has been explored for sensing applications, there are no specific reports on the use of 7-bromo-2-(trifluoromethyl)quinoxaline as a chemosensor. Research detailing its selectivity, sensitivity, or detection limits for any particular analyte has not been published.
Applications in Catalysis Research
Quinoxaline (B1680401) Derivatives as Ligands in Transition Metal Catalysis
Quinoxaline-based molecules are effective ligands in transition metal catalysis due to the coordinating ability of their nitrogen atoms. nih.govrsc.org These ligands can stabilize metal centers and influence the steric and electronic environment of the catalyst, thereby affecting its activity, selectivity, and stability. rsc.org For instance, complexes of first-row transition metals with the 2-(2′-pyridyl)quinoxaline ligand have been synthesized and studied. nih.gov The bidentate nature of such ligands allows for the formation of stable chelate rings with metal ions.
Although no specific studies were identified that employ 7-bromo-2-(trifluoromethyl)quinoxaline as a ligand, its structural features—a bromine atom and a trifluoromethyl group—could modulate the electronic properties of the quinoxaline ring system. The electron-withdrawing nature of both substituents would decrease the electron density on the nitrogen atoms, potentially influencing the ligand's binding affinity for a metal center and the resulting catalyst's reactivity.
Organocatalysis: Chiral Quinoxaline Derivatives as Catalysts
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. mdpi.com Chiral quinoxaline derivatives have emerged as promising organocatalysts, particularly in enantioselective reactions. researchgate.net The rigid, planar structure of the quinoxaline core provides a well-defined scaffold for the introduction of chiral elements, leading to effective stereochemical control.
While research on chiral catalysts derived specifically from 7-bromo-2-(trifluoromethyl)quinoxaline is not apparent, the general principles of using chiral quinoxalines in organocatalysis are well-established.
Kinetic Resolution of Organic Substrates
Kinetic resolution is a key method for separating enantiomers of a racemic mixture. This process relies on a chiral catalyst that reacts at a different rate with each enantiomer. Chiral quinoxaline derivatives have been successfully applied in this context. For example, chiral phosphoric acids incorporating other heterocyclic scaffolds have been used for the kinetic resolution of axially chiral quinolines and aziridine-containing quinoxalines through asymmetric transfer hydrogenation. beilstein-journals.orgbiosynth.comnih.govmdpi.com These catalysts can achieve high selectivity factors, enabling the efficient separation of enantiomers.
A hypothetical chiral catalyst derived from 7-bromo-2-(trifluoromethyl)quinoxaline could potentially offer unique selectivity in kinetic resolutions due to the specific steric and electronic interactions governed by its substituents.
Enantioselective Transformations
Chiral quinoxaline derivatives have been instrumental in a variety of enantioselective transformations, which are crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.net One notable application is in asymmetric hydrogenation reactions, where chiral catalysts guide the addition of hydrogen to a prochiral substrate to produce a chiral product with high enantiomeric excess. researchgate.net For instance, chiral iridium and rhodium catalysts bearing ligands with other heterocyclic backbones have been used for the asymmetric hydrogenation of quinoxalines to yield chiral tetrahydroquinoxalines. researchgate.net
Additionally, chiral organocatalysts are employed in reactions like the Pictet-Spengler cyclization, where a helically chiral catalyst enabled the synthesis of chiral 4,5-dihydropyrrolo[1,2-a]quinoxalines with high yields and excellent enantioselectivities. nih.gov The merger of organophotoredox catalysis and asymmetric organocatalysis has also been used for the enantioselective Mannich reaction of dihydroquinoxalinones.
The development of chiral catalysts from 7-bromo-2-(trifluoromethyl)quinoxaline for such transformations remains an open area for investigation. The distinct substitution pattern could lead to novel catalysts with unique reactivity and selectivity profiles.
Advanced Analytical Methodologies for Research Sample Characterization
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are powerful tools for the separation of components within a mixture and are widely employed for the purity assessment of newly synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common methods utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity determination in pharmaceutical and chemical research. For quinoxaline (B1680401) derivatives, reversed-phase HPLC (RP-HPLC) is a frequently employed method. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. The purity of a sample is determined by integrating the peak area of the target compound relative to the total area of all observed peaks in the chromatogram. While specific HPLC parameters for Quinoxaline, 7-bromo-2-(trifluoromethyl)- are not extensively detailed in publicly available literature, typical conditions for related quinoxaline compounds can be extrapolated.
A hypothetical HPLC method for the purity assessment of Quinoxaline, 7-bromo-2-(trifluoromethyl)- is presented in the interactive table below.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is another critical technique for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. For Quinoxaline, 7-bromo-2-(trifluoromethyl)-, GC-MS can be a valuable tool for confirming its molecular weight and identifying any volatile impurities.
A representative set of GC-MS parameters that could be applied for the analysis of this compound is outlined in the following interactive table.
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp. 100 °C, ramp to 300 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a more comprehensive analysis of complex samples. These techniques offer the dual advantage of separating the components of a mixture and providing detailed structural information for each component.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for the analysis of non-volatile or thermally labile compounds that are not amenable to GC-MS. In the context of Quinoxaline, 7-bromo-2-(trifluoromethyl)-, LC-MS can provide unequivocal confirmation of the molecular weight and can be used to identify and characterize impurities and degradation products, even at trace levels. The data from LC-MS can be instrumental in confirming the successful synthesis of the target compound and in monitoring its stability.
Future Research Directions and Emerging Challenges
Development of Sustainable and Eco-Friendly Synthetic Routes
The synthesis of complex heterocyclic compounds like 7-bromo-2-(trifluoromethyl)quinoxaline often relies on traditional methods that may involve harsh conditions, toxic reagents, and significant waste generation. A primary future challenge is the development of sustainable and eco-friendly synthetic protocols. Research in the broader field of quinoxaline (B1680401) synthesis has highlighted several green strategies that could be adapted for this specific compound.
Key areas for future investigation include:
Catalyst Innovation: The use of recyclable, heterogeneous catalysts such as sulfated polyborate, nano-TiO2, or alumina-supported heteropolyoxometalates could replace traditional acid catalysts. ias.ac.innih.gov These catalysts offer advantages like mild reaction conditions, high yields, and ease of separation and reuse. ias.ac.in
Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have been shown to accelerate quinoxaline formation, often reducing reaction times from hours to minutes and improving yields. researchgate.net Exploring these energy sources could provide more efficient pathways.
Green Solvents and Solvent-Free Conditions: A significant goal is to replace hazardous organic solvents. Research has demonstrated successful quinoxaline synthesis in environmentally benign solvents like water or ethanol (B145695), and even under solvent-free conditions, which minimizes waste and ecological impact. ias.ac.inresearchgate.net
| Strategy | Rationale | Potential Advantages |
| Heterogeneous Catalysis | Replace homogeneous acid catalysts with solid, recyclable alternatives. | Ease of catalyst recovery and reuse, milder reaction conditions, reduced waste. |
| Ultrasound Irradiation | Use ultrasonic waves to accelerate the condensation reaction. | Drastically reduced reaction times, improved energy efficiency, high yields. researchgate.net |
| Solvent-Free Synthesis | Conduct reactions by grinding or melting reagents without a solvent. | Eliminates solvent waste, simplifies workup, aligns with green chemistry principles. ias.ac.in |
| Aqueous Media Synthesis | Utilize water as a reaction solvent. | Non-toxic, inexpensive, and environmentally safe. |
Exploration of Novel Biological Targets and Therapeutic Areas
Quinoxaline derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net However, the full therapeutic potential of 7-bromo-2-(trifluoromethyl)quinoxaline remains largely untapped. The unique combination of its substituents suggests it could be a privileged scaffold for targeting specific biological pathways.
Future research should focus on:
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core. The 7-bromo-2-(trifluoromethyl)quinoxaline scaffold could be explored for its potential to inhibit protein kinases involved in cancer progression, such as VEGFR-2. ekb.eg
Antiviral Agents: Quinoxalines have shown promise as inhibitors of viral enzymes like HIV reverse transcriptase. researchgate.net The CF3 group could enhance binding within hydrophobic pockets of viral proteases or polymerases, making this a promising area for diseases like SARS-CoV-2. nih.gov
Antimycobacterial and Antiparasitic Drugs: There is a pressing need for new drugs against tuberculosis and parasitic infections. Quinoxaline 1,4-dioxides, a related class, have demonstrated potent antimycobacterial activity. nih.govnih.govresearchgate.net Investigating the activity of this compound against Mycobacterium tuberculosis and parasites like Trypanosoma cruzi is warranted.
Targeting Epigenetics: Histone deacetylase (HDAC) and sirtuin (SIRT) modulators are emerging as important cancer therapeutics. nih.gov Pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent Sirt6 activators, suggesting that the core structure is suitable for interacting with epigenetic targets. nih.gov
Advancements in Rational Design and Computational Prediction
Modern drug discovery relies heavily on computational tools to accelerate the design and optimization of new therapeutic agents. For 7-bromo-2-(trifluoromethyl)quinoxaline, rational design and computational chemistry offer a path to efficiently explore its potential and overcome developmental hurdles.
Emerging opportunities in this area include:
Structure-Based Drug Design: Using molecular docking, the binding modes of 7-bromo-2-(trifluoromethyl)quinoxaline and its derivatives can be simulated within the active sites of various biological targets (e.g., kinases, viral proteases). researchgate.netmdpi.com This allows for the rational design of modifications to improve potency and selectivity.
Pharmacophore Modeling: By analyzing the structural features of known active compounds, a pharmacophore model can be developed. This model can then be used to screen virtual libraries for new derivatives of 7-bromo-2-(trifluoromethyl)quinoxaline with a high probability of biological activity. nih.gov
Predictive ADMET Modeling: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. This in silico screening helps prioritize compounds with favorable drug-like properties for synthesis, saving time and resources. nih.gov
Integration into Next-Generation Functional Materials
Beyond medicine, the unique electronic properties of the quinoxaline ring make it a valuable component in materials science. nih.gov The electron-withdrawing nature of both the quinoxaline core and the trifluoromethyl group, combined with the presence of a heavy bromine atom, makes 7-bromo-2-(trifluoromethyl)quinoxaline an intriguing candidate for advanced functional materials.
Future research directions include:
Organic Electronics: Quinoxaline derivatives have been investigated as organic semiconductors and components of electroluminescent materials. ias.ac.in The electronic properties of 7-bromo-2-(trifluoromethyl)quinoxaline could be tuned for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or as electron-transporting layers in field-effect transistors.
Fluorescent Probes and Sensors: The extended π-system of the quinoxaline core can give rise to fluorescence. nih.gov The bromine atom offers a site for attaching receptor units, potentially allowing for the development of novel fluorescent chemosensors for detecting specific ions or molecules.
Polymer Chemistry: The bromo- functionality can be used to incorporate the quinoxaline unit into conjugated polymers via polymerization reactions like Suzuki or Stille coupling. Such polymers could possess unique optical and electronic properties suitable for a range of high-tech applications.
Addressing Challenges in Scale-Up and Process Optimization for Research Purposes
While a compound may show great promise in the lab, its utility is limited if it cannot be produced reliably and in sufficient quantities for advanced testing. The multi-step synthesis of a highly substituted molecule like 7-bromo-2-(trifluoromethyl)quinoxaline presents several challenges for scale-up, even for research purposes.
Key challenges to address are:
Yield and Purity: Transitioning from milligram to multi-gram or kilogram scales often results in decreased yields and the formation of new impurities. Process optimization is required to maintain efficiency and purity at a larger scale.
Cost and Availability of Starting Materials: The synthesis may depend on expensive or difficult-to-source starting materials. Developing alternative synthetic routes from more readily available and cost-effective precursors is crucial. acs.org
Purification Methods: Laboratory-scale purifications often rely on column chromatography, which is impractical and costly for large quantities. researchgate.net Future research must focus on developing scalable purification methods such as crystallization or selective extraction to ensure high purity without chromatography.
Safety and Handling: Scaling up reactions can introduce new safety hazards related to exothermic reactions, reagent handling, and waste disposal. A thorough process safety assessment is essential for responsible scale-up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
